ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other biologically active compounds.
6-Nitrobenzothiazole: Studied for its potential as an anti-inflammatory and antitumor agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-11(16)7-10(15)14-12-13-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCMBFZXLYWPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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